molecular formula C18H26O5 B10763604 h_81_Zeranol

h_81_Zeranol

Cat. No.: B10763604
M. Wt: 322.4 g/mol
InChI Key: DWTTZBARDOXEAM-NBFOIZRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zeranol (α-zearalanol) is a non-steroidal estrogenic mycotoxin derivative, primarily used as a growth promoter in livestock and studied for its endocrine-disrupting properties . Structurally, it is a reduced derivative of zearalenone, a Fusarium mycotoxin, with modifications enhancing its estrogenic potency. Zeranol binds to estrogen receptors (ERα and ERβ) with higher affinity than zearalenone, activating genomic pathways that influence cell proliferation and hormone-sensitive tissues . Acute toxicity studies in rats indicate a high LD₅₀ (>5,000 mg/kg), suggesting low immediate toxicity, but chronic exposure risks, particularly endocrine disruption, are under scrutiny .

Properties

Molecular Formula

C18H26O5

Molecular Weight

322.4 g/mol

IUPAC Name

(4S)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one

InChI

InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12-,14?/m0/s1

InChI Key

DWTTZBARDOXEAM-NBFOIZRFSA-N

Isomeric SMILES

C[C@H]1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O

Canonical SMILES

CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Insights :

  • Zeranol and α-zearalanol share a fully reduced lactone ring, enhancing receptor binding stability compared to zearalenone’s oxidized structure .
  • β-Zearalenol’s unsaturated lactone increases estrogenic activity due to improved ERα binding kinetics .

Toxicological and Pharmacokinetic Profiles

Acute and Chronic Toxicity

  • Zeranol: Low acute toxicity (LD₅₀ >5,000 mg/kg in rats) but implicated in hormone-sensitive cancers at chronic low doses .
  • Zearalenone: Higher cytotoxicity (IC₅₀ ~50 µM in breast cells) due to oxidative stress induction; linked to breast cancer in epidemiological studies (OR = 1.8, 95% CI: 1.1–2.9 in Tunisian case-control studies) .

Metabolic Pathways

  • Zeranol is metabolized to α-zearalanol and glucuronide conjugates, reducing its systemic estrogenic activity .
  • Zearalenone is hepatically converted to α/β-zearalenol, with β-zearalenol exhibiting prolonged half-life (t₁/₂ = 24–48 hrs) in mammals .

Regulatory and Environmental Impact

Parameter Zeranol Zearalenone β-Zearalenol
Regulatory Status Permitted in China (restricted use) Banned in EU animal feed No explicit regulations
Environmental Persistence Low (degradates in 7–14 days) High (soil half-life >60 days) Moderate (30–45 days)
Detection in Food Rare (regulated) Common (cereals, milk) Occasional (meat byproducts)

Key Findings :

  • Zeranol’s regulated use contrasts with zearalenone’s pervasive contamination in food chains, necessitating stringent monitoring .
  • β-Zearalenol’s stability in fatty tissues raises concerns about long-term dietary exposure .

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